molecular formula C13H10O4 B074534 2,4,4'-Trihydroxybenzophenone CAS No. 1470-79-7

2,4,4'-Trihydroxybenzophenone

Cat. No.: B074534
CAS No.: 1470-79-7
M. Wt: 230.22 g/mol
InChI Key: OKJFKPFBSPZTAH-UHFFFAOYSA-N
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Description

2,4,4’-Trihydroxybenzophenone is an organic compound with the molecular formula C13H10O4. It is a derivative of benzophenone, characterized by the presence of three hydroxyl groups attached to the benzene rings. This compound is known for its applications in various fields, including its role as a small molecule inhibitor of viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,4’-Trihydroxybenzophenone can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzoic acid with resorcinol in the presence of zinc chloride at elevated temperatures (160°C). Another method uses zinc chloride and phosphorus oxychloride at room temperature for four days, yielding the compound in 78% yield . Additionally, a mixture of polyphosphoric acid and 85% phosphoric acid can be used, followed by the addition of phosphorus trichloride and heating to 60°C for 16 hours, resulting in a quantitative yield .

Industrial Production Methods: Industrial production of 2,4,4’-Trihydroxybenzophenone typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,4,4’-Trihydroxybenzophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,4’-Trihydroxybenzophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,2’,4,4’-Tetrahydroxybenzophenone
  • 2,3,4-Trihydroxybenzophenone
  • 2,4-Dihydroxybenzophenone

Comparison: 2,4,4’-Trihydroxybenzophenone is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties. Compared to 2,2’,4,4’-Tetrahydroxybenzophenone, it has one less hydroxyl group, affecting its reactivity and applications. 2,3,4-Trihydroxybenzophenone, on the other hand, has a different hydroxyl group arrangement, leading to variations in its chemical behavior and uses .

Properties

IUPAC Name

(2,4-dihydroxyphenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJFKPFBSPZTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044836
Record name 2,4,4'-Trihydroxybenzophenone
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Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1470-79-7
Record name 2,4,4′-Trihydroxybenzophenone
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Record name 2,4,4'-Trihydroxybenzophenone
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Record name 1470-79-7
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Record name 2,4,4'-Trihydroxybenzophenone
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Record name 2,4,4'-trihydroxybenzophenone
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Record name 2,4,4'-TRIHYDROXYBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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